molecular formula C9H15N3S B6142995 1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane CAS No. 1042777-93-4

1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane

Cat. No.: B6142995
CAS No.: 1042777-93-4
M. Wt: 197.30 g/mol
InChI Key: UQJQXOABQSIGCG-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane is a heterocyclic compound that features both a thiazole ring and a diazepane ring The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the diazepane ring is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane typically involves the formation of the thiazole ring followed by the introduction of the diazepane moiety. One common method involves the reaction of a thiazole precursor with a diazepane derivative under specific conditions. For example, the thiazole ring can be synthesized through the cyclization of a thioamide with an α-haloketone. The resulting thiazole can then be reacted with a diazepane derivative in the presence of a suitable base to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane is unique due to the combination of the thiazole and diazepane rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1,4-diazepan-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-2-10-3-5-12(4-1)6-9-7-13-8-11-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJQXOABQSIGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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